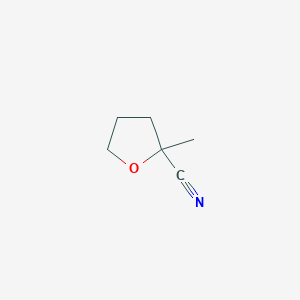
2-氟-4-甲基吡啶
描述
科学研究应用
2-Fluoro-4-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is a chemical compound that has been used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
It has been used as a reagent in chemical reactions, suggesting that it may interact with other compounds to facilitate these reactions .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating that it may play a role in the chemical pathways leading to the formation of these compounds .
Result of Action
As a chemical reagent, it likely contributes to the formation of other compounds through chemical reactions .
生化分析
Biochemical Properties
It has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors interact with the p38α mitogen-activated protein kinase, a serine/threonine kinase that plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Cellular Effects
Compounds synthesized from it, such as p38α mitogen-activated protein kinase inhibitors, have been shown to modulate cellular processes, including the release of pro-inflammatory cytokines .
Molecular Mechanism
It is known to be involved in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors exert their effects at the molecular level by interacting with the p38α mitogen-activated protein kinase .
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylpyridine can be synthesized from 2-amino-5-methylpyridine via diazotization. This process involves the conversion of the amino group to a diazonium salt, followed by fluorination . The reaction conditions typically include the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) under controlled temperatures.
Industrial Production Methods: In industrial settings, the synthesis of 2-fluoro-4-methylpyridine may involve the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-methylpyridine with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .
化学反应分析
Types of Reactions: 2-Fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products:
Substitution: Formation of 2-methoxy-4-methylpyridine.
Oxidation: Formation of 2-fluoro-4-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-4-methylpiperidine.
相似化合物的比较
- 2-Fluoro-6-methylpyridine
- 2-Fluoro-5-methylpyridine
- 2-Fluoro-3-methylpyridine
Comparison: 2-Fluoro-4-methylpyridine is unique due to the position of the fluorine and methyl groups on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it more suitable for certain applications compared to its isomers. For instance, the 4-position fluorine substitution enhances its potential as a pharmaceutical intermediate due to improved metabolic stability and binding affinity .
属性
IUPAC Name |
2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAXMKJADVOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372041 | |
| Record name | 2-Fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-87-0 | |
| Record name | 2-Fluoro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthetic utility of 2-Fluoro-4-methylpyridine in drug discovery?
A1: 2-Fluoro-4-methylpyridine is a valuable building block in synthesizing various pharmaceutical compounds. Its reactivity allows for efficient functionalization, enabling the introduction of diverse substituents. For example, it has been successfully employed in synthesizing 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a promising agent for enhancing acetylcholine release []. This compound has potential applications in treating cognitive impairments.
Q2: How does the use of 2-Fluoro-4-methylpyridine as a starting material compare to other approaches in terms of synthetic efficiency?
A2: Using 2-Fluoro-4-methylpyridine as a starting material offers significant advantages in synthetic efficiency compared to other approaches. For instance, in synthesizing pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, starting with 2-Fluoro-4-methylpyridine instead of 2-bromo-4-methylpyridine led to a remarkable increase in overall yield from 3.6% to 29.4% []. This improved efficiency is attributed to the enhanced reactivity of the fluoro-substituted compound. Additionally, this optimized strategy eliminates the need for palladium catalysts, offering both economic and environmental benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)



![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)






